2-(3,4-Dichlorophenyl)cyclopropan-1-amine
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Overview
Description
2-(3,4-Dichlorophenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C₉H₉Cl₂N and a molecular weight of 202.08 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a 3,4-dichlorophenyl group and an amine group. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a 3,4-dichlorophenyl derivative, followed by amination. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to hydrogenation and subsequent amination to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like sodium hydroxide, alkyl halides; reactions are conducted in polar solvents such as ethanol or acetone.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopropanamine derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)cyclopropan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)cyclopropan-1-amine: Similar structure but with a single chlorine atom at the para position.
2-(2,4-Dichlorophenyl)cyclopropan-1-amine: Similar structure with chlorine atoms at the ortho and para positions.
2-(3,4-Difluorophenyl)cyclopropan-1-amine: Similar structure with fluorine atoms instead of chlorine.
Uniqueness
2-(3,4-Dichlorophenyl)cyclopropan-1-amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of two chlorine atoms at the meta and para positions can enhance its stability and alter its interaction with molecular targets compared to similar compounds .
Properties
CAS No. |
61114-42-9 |
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Molecular Formula |
C9H9Cl2N |
Molecular Weight |
202.08 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2 |
InChI Key |
HNSQANLLXAISTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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